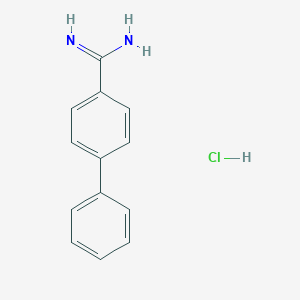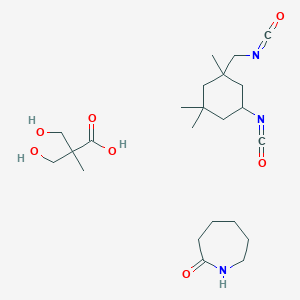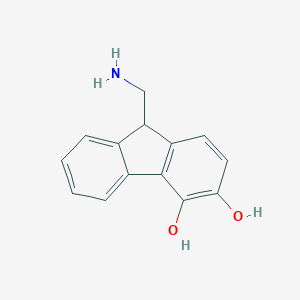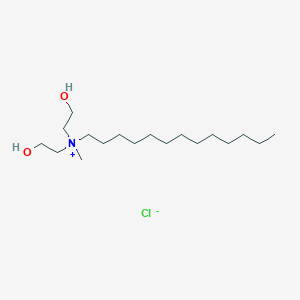
Di(2-hydroxyethyl)methyltridecyl ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(2-hydroxyethyl)methyltridecyl ammonium chloride, also known as DHTDMAC, is a quaternary ammonium compound that has been widely used in various fields, including textile, paper, and water treatment industries. Its unique chemical structure and properties make it an effective cationic surfactant and biocide.
作用機序
The antimicrobial activity of Di(2-hydroxyethyl)methyltridecyl ammonium chloride is attributed to its ability to disrupt the cell membrane of microorganisms. The positively charged quaternary ammonium group of Di(2-hydroxyethyl)methyltridecyl ammonium chloride interacts with the negatively charged phospholipid head groups of the cell membrane, causing membrane disruption and leakage of intracellular components. This leads to cell death and inhibition of microbial growth.
生化学的および生理学的効果
Studies have shown that Di(2-hydroxyethyl)methyltridecyl ammonium chloride can cause skin and eye irritation, and inhalation of Di(2-hydroxyethyl)methyltridecyl ammonium chloride vapors can cause respiratory irritation. In addition, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been shown to have toxic effects on aquatic organisms, and its use in water treatment should be carefully monitored. However, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has low toxicity to mammals, and its use as a disinfectant is generally considered safe.
実験室実験の利点と制限
Di(2-hydroxyethyl)methyltridecyl ammonium chloride has several advantages over other disinfectants, including its broad-spectrum antimicrobial activity, low toxicity to mammals, and stability in a wide range of pH and temperature conditions. However, Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be inactivated by organic matter and hard water, and its effectiveness may be reduced in the presence of these substances.
将来の方向性
There are several future directions for research on Di(2-hydroxyethyl)methyltridecyl ammonium chloride. One area of research is the development of new methods for synthesizing Di(2-hydroxyethyl)methyltridecyl ammonium chloride with higher purity and yield. Another area of research is the investigation of the potential use of Di(2-hydroxyethyl)methyltridecyl ammonium chloride as a gene delivery agent in gene therapy. In addition, further studies are needed to evaluate the environmental impact of Di(2-hydroxyethyl)methyltridecyl ammonium chloride and its potential toxicity to humans and animals.
Conclusion:
In conclusion, Di(2-hydroxyethyl)methyltridecyl ammonium chloride is a cationic surfactant and biocide that has been widely used in various fields. Its antimicrobial properties, stability, and low toxicity to mammals make it an attractive disinfectant for use in various applications. However, its potential toxicity to aquatic organisms and limitations in the presence of organic matter and hard water should be carefully considered. Further research is needed to fully understand the potential benefits and risks of using Di(2-hydroxyethyl)methyltridecyl ammonium chloride in various applications.
合成法
Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be synthesized by the reaction between N,N-dimethyltridecylamine and ethylene oxide in the presence of hydrochloric acid. The reaction results in the formation of a quaternary ammonium salt, which can be further purified by crystallization or column chromatography. The purity of Di(2-hydroxyethyl)methyltridecyl ammonium chloride can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been extensively studied for its antimicrobial properties and its potential use as a disinfectant. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, Di(2-hydroxyethyl)methyltridecyl ammonium chloride has been used as a gene delivery agent in gene therapy and as a surfactant in the preparation of nanoparticles.
特性
CAS番号 |
102583-74-4 |
|---|---|
製品名 |
Di(2-hydroxyethyl)methyltridecyl ammonium chloride |
分子式 |
C18H40ClNO2 |
分子量 |
338 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-methyl-tridecylazanium;chloride |
InChI |
InChI=1S/C18H40NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(2,15-17-20)16-18-21;/h20-21H,3-18H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
DOQXPZHBNGZYAI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
正規SMILES |
CCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
同義語 |
Di(2-hydroxyethyl)methyltridecylammonium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
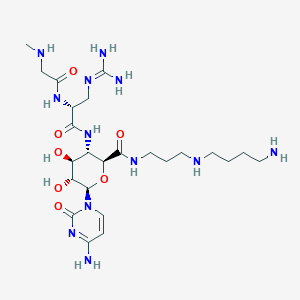

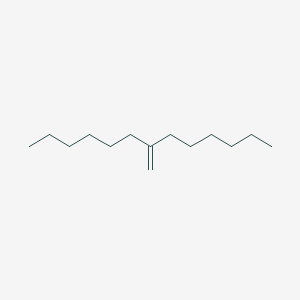



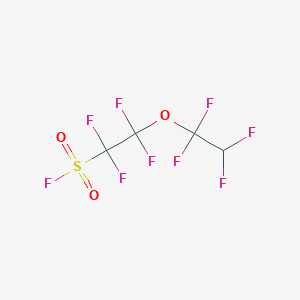
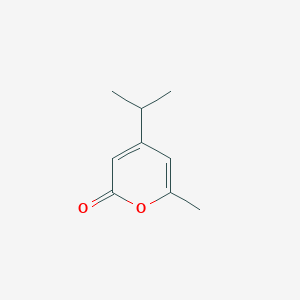
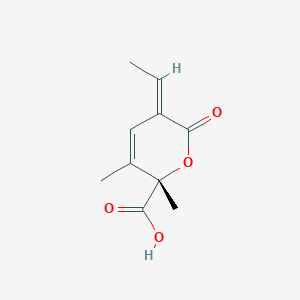
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)
